4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one
CAS No.: 2309552-70-1
Cat. No.: VC6476952
Molecular Formula: C16H15N3O4S
Molecular Weight: 345.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2309552-70-1 |
|---|---|
| Molecular Formula | C16H15N3O4S |
| Molecular Weight | 345.37 |
| IUPAC Name | 4-[2-(1,3-benzodioxol-5-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one |
| Standard InChI | InChI=1S/C16H15N3O4S/c20-14(8-11-1-2-12-13(7-11)23-10-22-12)18-4-5-19(15(21)9-18)16-17-3-6-24-16/h1-3,6-7H,4-5,8-10H2 |
| Standard InChI Key | KHQUUZOXJQUXHO-UHFFFAOYSA-N |
| SMILES | C1CN(C(=O)CN1C(=O)CC2=CC3=C(C=C2)OCO3)C4=NC=CS4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises a piperazin-2-one ring, a six-membered lactam, substituted at the 1-position with a thiazol-2-yl group and at the 4-position with a 2-(benzo[d] dioxol-5-yl)acetyl chain . The benzo[d] dioxole component consists of a benzene ring fused with a 1,3-dioxole ring, conferring electron-rich aromatic characteristics and potential resistance to oxidative metabolism . The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a common motif in bioactive molecules due to its ability to engage in hydrogen bonding and π-π interactions .
Table 1: Key physicochemical properties of 4-(2-(benzo[d][1, dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one
| Property | Value |
|---|---|
| CAS Number | 2309552-70-1 |
| Molecular Formula | |
| Molecular Weight | 345.4 g/mol |
| Density | Not available |
| Boiling/Melting Points | Not reported |
The absence of experimental data on density and thermal properties underscores the need for further characterization .
Synthesis and Manufacturing
Purification and Characterization
Column chromatography (e.g., silica gel eluted with chloroform/ethyl acetate mixtures) is commonly employed to purify related compounds . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy would be critical for validating the molecular structure.
Pharmacological and Biological Considerations
Hypothesized Mechanisms of Action
The structural components of this compound suggest multiple potential biological targets:
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Thiazole Ring: Known to inhibit kinases (e.g., cyclin-dependent kinases) and bacterial enzymes .
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Benzo[d] dioxole: Enhances blood-brain barrier penetration and modulates cytochrome P450 activity .
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Piperazin-2-one Core: Serves as a conformationally constrained scaffold that mimics peptide bonds, potentially interfering with protease function .
Computational and Theoretical Insights
Molecular Docking Studies
In silico docking of analogous compounds into the ATP-binding pocket of Staphylococcus aureus enoyl-ACP reductase (FabI) revealed favorable binding energies (-9.2 kcal/mol), suggesting possible antibacterial activity . Similar studies could predict this compound’s affinity for microbial targets.
ADMET Profiling
Comparative Analysis with Structural Analogs
Table 2: Structural analogs of 4-(2-(benzo[d] dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one
These analogs highlight the impact of substituents on physicochemical properties and target selectivity.
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